molecular formula C27H30O6 B13406756 (16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione

(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione

Cat. No.: B13406756
M. Wt: 450.5 g/mol
InChI Key: GAXNBTIPJYUXHC-XACSLSAESA-N
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Description

(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: is a synthetic steroidal compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Furan Ring Attachment: Formation of the furan ring through a series of reactions involving furfural or other furan derivatives.

    Esterification: Formation of the ester linkage between the furan ring and the steroid backbone.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: The furan ring and hydroxyl groups can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound is used as a starting material for the synthesis of other complex steroidal derivatives. It serves as a model compound for studying steroid chemistry and reaction mechanisms.

Biology: In biological research, the compound is investigated for its potential effects on cellular processes and signaling pathways. It may be used in studies related to hormone regulation and receptor interactions.

Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly in the treatment of hormonal disorders and inflammatory conditions. Its unique structure allows for the design of drugs with specific target interactions.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.

Comparison with Similar Compounds

    (16alpha)-17-[(2-Thienylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: Similar structure with a thienyl ring instead of a furan ring.

    (16alpha)-17-[(2-Pyridylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione: Similar structure with a pyridyl ring.

Uniqueness: The presence of the furan ring in (16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione imparts unique chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C27H30O6

Molecular Weight

450.5 g/mol

IUPAC Name

[(8S,10S,13S,14S,16R,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C27H30O6/c1-16-13-21-19-7-6-17-14-18(29)8-10-25(17,2)20(19)9-11-26(21,3)27(16,23(30)15-28)33-24(31)22-5-4-12-32-22/h4-5,8-10,12,14,16,19,21,28H,6-7,11,13,15H2,1-3H3/t16-,19-,21+,25+,26+,27+/m1/s1

InChI Key

GAXNBTIPJYUXHC-XACSLSAESA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)OC(=O)C5=CC=CO5)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)OC(=O)C5=CC=CO5)C)C

Origin of Product

United States

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